molecular formula C7H8N2O4 B3034544 3,5-Dimethoxy-2-nitropyridine CAS No. 18677-49-1

3,5-Dimethoxy-2-nitropyridine

Cat. No.: B3034544
CAS No.: 18677-49-1
M. Wt: 184.15 g/mol
InChI Key: PLDJLURDYKCZDJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-nitropyridine is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3rd and 5th positions and a nitro group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-2-nitropyridine typically involves the nitration of 3,5-dimethoxypyridine. The nitration process can be carried out using dinitrogen pentoxide (N2O5) in an organic solvent, such as liquid sulfur dioxide (SO2), at low temperatures (around -11°C). The reaction mixture is then poured into water to obtain the desired nitropyridine derivative .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, solvent, and reagent concentrations to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-2-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Reduction: 3,5-Dimethoxy-2-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

3,5-Dimethoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Dimethoxypyridine: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitropyridine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    3,5-Dimethoxy-4-nitropyridine: Similar structure but with the nitro group at the 4th position, leading to different reactivity and applications.

Uniqueness: 3,5-Dimethoxy-2-nitropyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3,5-dimethoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-6(13-2)7(8-4-5)9(10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDJLURDYKCZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308370
Record name 3,5-Dimethoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-49-1
Record name 3,5-Dimethoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18677-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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